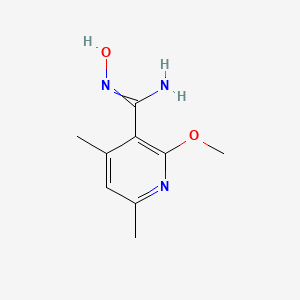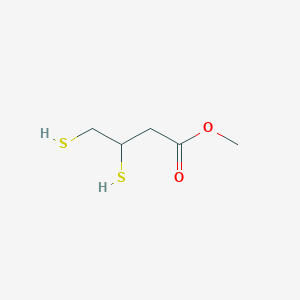
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2. It is a pyridine derivative that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloro-5-bromopyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridine moiety can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of the research .
類似化合物との比較
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride can be compared with other similar compounds such as:
2-Chloro-5-(pyrrolidin-3-yl)pyridine dihydrochloride: This compound has similar chemical properties but differs in its salt form.
Other Pyridine Derivatives: Compounds like 2-chloro-5-bromopyridine and 2-chloro-5-aminopyridine share structural similarities but have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H12Cl2N2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC名 |
2-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;/h1-2,6,8,11H,3-5H2;1H |
InChIキー |
UBQLRYPPEYBIJS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CN=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)

![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)







![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
